3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine
Brand Name: Vulcanchem
CAS No.: 1286202-05-8
VCID: VC8065891
InChI: InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-8-17-18(10-11)12-6-5-7-16-9-12/h5-10H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CN=CC=C3
Molecular Formula: C14H18BN3O2
Molecular Weight: 271.12 g/mol

3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine

CAS No.: 1286202-05-8

Cat. No.: VC8065891

Molecular Formula: C14H18BN3O2

Molecular Weight: 271.12 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine - 1286202-05-8

Specification

CAS No. 1286202-05-8
Molecular Formula C14H18BN3O2
Molecular Weight 271.12 g/mol
IUPAC Name 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine
Standard InChI InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-8-17-18(10-11)12-6-5-7-16-9-12/h5-10H,1-4H3
Standard InChI Key DMXSOTHMZWWOPT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CN=CC=C3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CN=CC=C3

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular formula of 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine is C₁₄H₁₈BN₃O₂, with a molar mass of 271.12 g/mol . Its structure comprises:

  • A pyridine ring substituted at the 3-position.

  • A pyrazole ring linked to the pyridine via a nitrogen atom.

  • A tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 4-position of the pyrazole .

The IUPAC name specifies the connectivity: 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine. Key spectral identifiers include:

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CN=C3

  • InChIKey: SGOWLBZXXKANQR-UHFFFAOYSA-N .

Predicted Physicochemical Properties

PropertyValue (Predicted)
Boiling Point409.5 ± 25.0 °C
Density1.13 ± 0.1 g/cm³
pKa3.39 ± 0.12
LogP (Partition Coefficient)Not reported

These values suggest moderate hydrophobicity, typical of boronic esters, which enhances solubility in organic solvents .

Synthetic Routes and Optimization

General Synthesis Strategy

While no direct synthesis protocol for 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine is publicly detailed, analogous compounds (e.g., the 2-pyridyl isomer) are synthesized via:

  • Pyrazole Formation: Condensation of hydrazines with diketones or alkynes.

  • Borylation: Introduction of the boronic ester group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .

  • Coupling Reactions: Suzuki-Miyaura cross-coupling to attach aromatic groups .

A related synthesis for tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate achieved a 49.9% yield over three steps, suggesting comparable efficiency for the target compound .

Key Challenges

  • Regioselectivity: Ensuring substitution at the pyridine’s 3-position requires careful control of reaction conditions.

  • Boronic Ester Stability: Hydrolysis susceptibility necessitates anhydrous conditions during synthesis .

Applications in Pharmaceutical and Materials Science

Role in Drug Discovery

The compound serves as a critical intermediate in synthesizing kinase inhibitors, such as crizotinib analogs . Its boronic ester group enables:

  • Suzuki-Miyaura Coupling: Formation of biaryl structures essential for drug scaffolds.

  • Protease Inhibition: Boron’s Lewis acidity facilitates binding to enzyme active sites .

Materials Science Applications

  • Ligand Design: The pyridine-pyrazole system coordinates transition metals, aiding catalysis.

  • Polymer Synthesis: Boron-containing monomers impart thermal stability to materials.

SupplierPurityPackagingPrice (USD)
Abosyn95–98%1 g$870
Chemenu95%+100 mg$998
Chemenu95%+1 g$1,995

High costs reflect complex synthesis and niche demand .

Future Research Directions

  • Catalytic Applications: Exploring asymmetric catalysis using chiral derivatives.

  • Anticancer Agents: Optimizing bioavailability of boron-containing therapeutics.

  • Green Synthesis: Developing solvent-free or catalytic borylation methods.

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